tert-Butyl (R)-(1-carbamoylpiperidin-3-yl)carbamate
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Overview
Description
tert-Butyl ®-(1-carbamoylpiperidin-3-yl)carbamate: is a chemical compound that features a tert-butyl group attached to a piperidine ring with a carbamoyl substituent. This compound is often used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-(1-carbamoylpiperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with various aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of tert-Butyl ®-(1-carbamoylpiperidin-3-yl)carbamate often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow microreactor systems has also been explored for the efficient introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl ®-(1-carbamoylpiperidin-3-yl)carbamate can undergo oxidation reactions, although these are less common due to the stability of the tert-butyl group.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Di-tert-butyl dicarbonate, perchloric acid adsorbed on silica-gel.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Alcohol derivatives.
Substitution: Boc-protected amines and amino acids.
Scientific Research Applications
Chemistry: tert-Butyl ®-(1-carbamoylpiperidin-3-yl)carbamate is widely used in organic synthesis for the protection of amine groups. It is particularly valuable in peptide synthesis where it helps in the temporary protection of the α-amino group .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It is also employed in the synthesis of various pharmaceuticals where protection of functional groups is necessary .
Industry: Industrially, tert-Butyl ®-(1-carbamoylpiperidin-3-yl)carbamate is used in the production of fine chemicals and intermediates for drug synthesis. Its stability and ease of removal make it a preferred choice in large-scale chemical manufacturing .
Mechanism of Action
The mechanism of action of tert-Butyl ®-(1-carbamoylpiperidin-3-yl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, which can be cleaved under acidic conditions to release the free amine. This property is exploited in various synthetic pathways to protect sensitive amine groups during multi-step synthesis .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
- Benzyl carbamate
- Phenyl carbamate
Uniqueness: tert-Butyl ®-(1-carbamoylpiperidin-3-yl)carbamate is unique due to its specific structure that combines the tert-butyl group with a piperidine ring. This combination provides both steric hindrance and stability, making it particularly useful in complex synthetic routes where selective protection and deprotection of amine groups are required .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-carbamoylpiperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)13-8-5-4-6-14(7-8)9(12)15/h8H,4-7H2,1-3H3,(H2,12,15)(H,13,16)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTYGAFTTFBQPX-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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